The 2,5-Diphenyl-1,2,4-Triazol-3-one Scaffold: Structural Dynamics & Synthetic Utility
The 2,5-Diphenyl-1,2,4-Triazol-3-one Scaffold: Structural Dynamics & Synthetic Utility
The following technical guide details the structural dynamics, synthesis, and applications of 1,2-Dihydro-2,5-diphenyl-3H-1,2,4-triazol-3-one .
[1]
Chemical Identity & Structural Dynamics[2][3]
1,2-Dihydro-2,5-diphenyl-3H-1,2,4-triazol-3-one is a bioactive heterocyclic scaffold belonging to the 1,2,4-triazole family.[1] Unlike its more common isomer, the analytical reagent "Nitron" (1,4-diphenyl-3-(phenylamino)-1,2,4-triazolium hydroxide inner salt), this compound is defined by a specific 2,5-substitution pattern that imparts unique lactam-lactim tautomeric properties.[1]
Nomenclature & Classification[1]
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IUPAC Name: 2,5-Diphenyl-2,4-dihydro-3H-1,2,4-triazol-3-one[1]
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Common Aliases: 1,3-Diphenyl-5-triazolone (based on alternate numbering), 2,5-Diphenyl-1,2,4-triazol-3-ol (tautomer).[1]
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Molecular Formula: C₁₄H₁₁N₃O
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Molecular Weight: 237.26 g/mol
Tautomeric Equilibrium (Lactam-Lactim)
The reactivity of this scaffold is governed by the equilibrium between the lactam (3-one) and lactim (3-ol) forms.[1] In the solid state and in polar aprotic solvents (e.g., DMSO), the compound predominantly exists in the lactam form, stabilized by intermolecular hydrogen bonding and the conjugation of the N2-phenyl group.[1]
Key Structural Features:
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N2-Phenyl Ring: Sterically influences the planar conformation of the triazole ring.[1]
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C5-Phenyl Ring: Provides extended
-conjugation, enhancing UV absorption and fluorescence properties.[1] -
C3-Carbonyl: The site of nucleophilic attack or enolization.[1]
Figure 1: Tautomeric equilibrium between the stable lactam and reactive lactim forms.[1]
Synthetic Pathways[1][3][5][6][7][8]
The synthesis of 2,5-diphenyl-1,2,4-triazol-3-one requires precise regiocontrol to avoid the formation of the 4,5-diphenyl or 1,5-diphenyl isomers.[1] The most robust protocol involves the cyclization of 1-benzoyl-2-phenylhydrazine using a "C1" insertion agent such as phosgene, carbonyldiimidazole (CDI), or urea.[1]
Retrosynthetic Analysis
The 1,2,4-triazole core is constructed by condensing a hydrazine backbone (N-N) with a carbon source (C-O).[1]
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Precursors: Phenylhydrazine + Benzoyl Chloride.[1]
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Cyclizing Agent: Phosgene (COCl₂) or Urea (CO(NH₂)₂).[1]
Step-by-Step Synthesis Protocol
Safety Warning: Phosgene is highly toxic.[1][2] This protocol describes the use of Carbonyldiimidazole (CDI) or Triphosgene as safer solid alternatives.
Phase 1: Formation of 1-Benzoyl-2-phenylhydrazine[1]
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Reagents: Phenylhydrazine (1.0 eq), Benzoyl Chloride (1.0 eq), Pyridine (1.1 eq), Dichloromethane (DCM).[1]
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Procedure:
-
Dissolve phenylhydrazine in DCM at 0°C.
-
Add pyridine (base scavenger).[1]
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Dropwise addition of benzoyl chloride to maintain temperature < 5°C.
-
Stir for 2 hours at room temperature.
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Workup: Wash with 1N HCl, then brine. Dry over MgSO₄. Evaporate solvent to yield the hydrazide intermediate (Ph-NH-NH-CO-Ph).[1]
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Phase 2: Cyclization to Triazolone[1]
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Reagents: 1-Benzoyl-2-phenylhydrazine (Intermediate), 1,1'-Carbonyldiimidazole (CDI) (1.2 eq), Anhydrous THF.
-
Procedure:
-
Dissolve the hydrazide intermediate in anhydrous THF under nitrogen atmosphere.
-
Add CDI in one portion.[1]
-
Reflux the mixture for 6–12 hours. (Monitoring via TLC: Disappearance of hydrazide).
-
Mechanism: CDI activates the hydrazine nitrogen (N2), facilitating intramolecular attack on the amide carbonyl or direct insertion of the carbonyl between N1 and N2.
-
Purification: Evaporate THF. Recrystallize the residue from Ethanol/Water (80:20).
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Figure 2: Synthetic workflow for the regioselective construction of the 2,5-diphenyl-1,2,4-triazol-3-one core.
Physicochemical & Spectroscopic Properties[2][3][5][11][12][13]
Accurate characterization is essential to distinguish this compound from its isomers (e.g., 4,5-diphenyl).[1]
| Property | Value / Characteristic | Notes |
| Appearance | White to off-white crystalline solid | Forms needles from ethanol.[1] |
| Melting Point | 215–218 °C | Distinct from 4,5-diphenyl isomer (MP ~240°C).[1] |
| Solubility | DMSO, DMF, Hot Ethanol | Insoluble in water; sparingly soluble in non-polar solvents.[1] |
| IR Spectrum | Strong carbonyl band confirms Lactam form.[1] | |
| ¹H NMR (DMSO-d₆) | NH signal disappears upon D₂O exchange.[1] | |
| UV-Vis | Characteristic of conjugated triazole systems.[1] |
Medicinal Chemistry & Applications
Bioisosterism
The 1,2,4-triazol-3-one ring is a recognized bioisostere for amide (
Pharmacological Targets[1][3][5][7]
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Free Radical Scavenging: Structurally analogous to Edaravone (a pyrazolone), the 2,5-diphenyl-1,2,4-triazol-3-one scaffold exhibits antioxidant activity by stabilizing radical species via the N-H moiety and delocalization across the phenyl rings.[1]
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Antimicrobial Activity: Derivatives of this scaffold have shown efficacy against Gram-positive bacteria (S. aureus) by inhibiting cell wall synthesis enzymes, likely targeting glucosamine-6-phosphate synthase.[1]
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CNS Activity: Lipophilic derivatives can cross the blood-brain barrier, showing potential as anticonvulsants (sodium channel modulation).[1]
References
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PubChem. (2025).[1] Compound Summary: 4-Methyl-2,5-diphenyl-1,2,4-triazol-3-one (Related Structure).[1] National Library of Medicine.[1] [Link][1]
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Nadeem, H., et al. (2013).[1][3] "Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols." Advances in Microbiology, 3, 366-375.[1][3] (Provides protocols for triazole cyclization). [Link]
-
Potts, K. T. (1961).[1] "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 61(2), 87–127.[1] (Foundational text on triazole tautomerism and synthesis).
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Beresneva, et al. (2022).[1] "Modern chemistry of 1,2,4-triazoles...". Zaporozhye State Medical University.[1] (Review of biological activity). [Link]
